

Spectroscopic Data and Analysis of 1-Nitro-4-propylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Nitro-4-propylbenzene

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This technical guide provides an in-depth overview of the spectroscopic data for **1-Nitro-4-propylbenzene**, a nitroaromatic compound with applications in chemical synthesis and research. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a comprehensive resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **1-Nitro-4-propylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Predicted chemical shifts highlight the downfield displacement of aromatic protons due to the electron-withdrawing nitro group, while the propyl group protons appear in the upfield region.^[1]

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Aromatic CH	7.3 - 8.2	m
Propyl CH ₂ (alpha)	~2.6	t
Propyl CH ₂ (beta)	~1.6	sextet
Propyl CH ₃	~0.9	t

¹³C NMR (Carbon-13 NMR): The carbon atom attached to the nitro group is significantly deshielded, resulting in a characteristic downfield chemical shift.[\[1\]](#)

Carbon Atom	Predicted Chemical Shift (ppm)
C-NO ₂	120 - 150
Aromatic CH	120 - 150
Propyl CH ₂ (alpha)	~37
Propyl CH ₂ (beta)	~24
Propyl CH ₃	~14

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the nitro group's stretching vibrations.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Alkyl C-H Stretch	3000 - 2850	Medium-Strong
Asymmetric NO ₂ Stretch	1550 - 1475	Strong
Symmetric NO ₂ Stretch	1360 - 1290	Strong
Aromatic C=C Stretch	1600 - 1450	Medium

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-Nitro-4-propylbenzene** is available through the NIST WebBook.^[2] The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 165, corresponding to the molecular weight of the compound (165.19 g/mol).^{[1][2]}

m/z Value	Possible Fragment Ion	Fragment Lost
165	[C ₉ H ₁₁ NO ₂] ⁺	- (Molecular Ion)
135	[C ₉ H ₁₁] ⁺	NO ₂
119	[C ₈ H ₇ O] ⁺	C ₂ H ₄ NO
91	[C ₇ H ₇] ⁺	C ₂ H ₄ NO ₂
77	[C ₆ H ₅] ⁺	C ₃ H ₆ NO ₂

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of **1-Nitro-4-propylbenzene**.

NMR Spectroscopy

A sample of **1-Nitro-4-propylbenzene** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded

on a spectrometer, for instance, a 400 MHz instrument.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

For liquid samples like **1-Nitro-4-propylbenzene**, the IR spectrum can be obtained directly as a thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates, which are then mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm^{-1}).

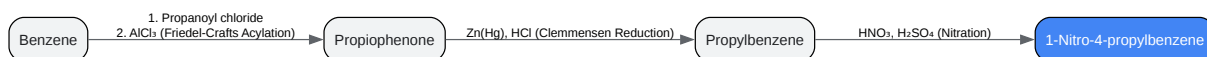
Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for volatile compounds. The sample is introduced into the ion source of the mass spectrometer, often via gas chromatography (GC) for separation and purification. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Logical Relationships and Workflows

Synthesis of 1-Nitro-4-propylbenzene

The synthesis of **1-Nitro-4-propylbenzene** from benzene is a multi-step process that avoids the carbocation rearrangement associated with direct Friedel-Crafts alkylation.[1] The process involves Friedel-Crafts acylation, followed by a Clemmensen reduction, and finally, nitration.

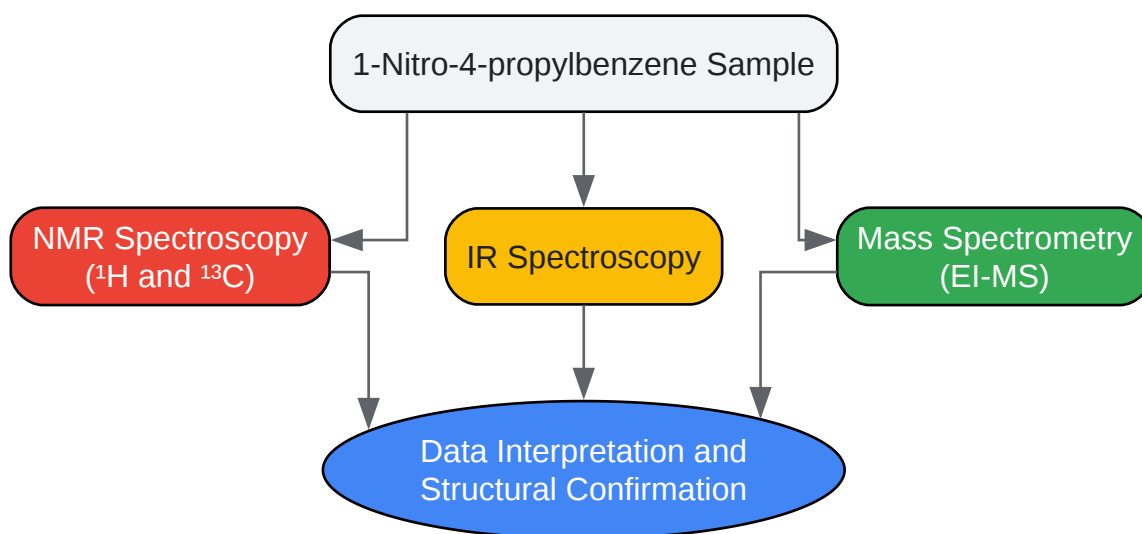


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A flowchart illustrating the synthetic pathway to **1-Nitro-4-propylbenzene** from benzene.

Spectroscopic Analysis Workflow

The characterization of **1-Nitro-4-propylbenzene** involves a logical workflow of spectroscopic techniques to elucidate its structure and confirm its identity.



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A diagram showing the workflow for the spectroscopic analysis of **1-Nitro-4-propylbenzene**.

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